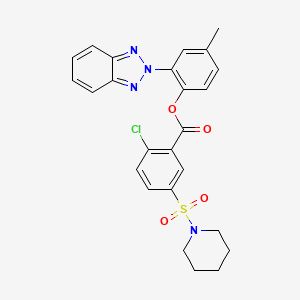

![molecular formula C16H9BrN2O4 B11692094 (4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)

(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンは、ブロモフェニル基、ニトロフェニル基、およびオキサゾール環を含むユニークな構造を持つ複雑な有機化合物です。

準備方法

合成経路と反応条件

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンの合成は、通常、適切な触媒の存在下で2-ブロモベンズアルデヒドと4-ニトロフェニル酢酸を縮合させることにより行われます。反応は、エタノールまたはメタノールなどの有機溶媒中で還流条件下で行われます。得られた生成物は、再結晶技術を使用して精製されます。

工業生産方法

この化合物の工業生産には、同様の合成経路が使用されますが、より大規模に行われます。連続フローリアクターや自動化システムの使用により、生産プロセスの効率と収率が向上します。さらに、クロマトグラフィーなどの高度な精製方法が採用され、最終製品の純度が保証されます。

化学反応の分析

反応の種類

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンは、次のようなさまざまな化学反応を起こす可能性があります。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができます。

還元: 還元は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して達成できます。

置換: ブロモフェニル基の臭素原子は、求核置換反応を使用して他の官能基で置換することができます。

一般的な試薬と条件

酸化: 酸性媒体中の過マンガン酸カリウム。

還元: エタノール中の水素化ホウ素ナトリウム。

置換: メタノール中のナトリウムメトキシド。

生成される主な生成物

酸化: カルボン酸またはケトンの生成。

還元: アルコールまたはアミンの生成。

置換: 置換されたフェニル誘導体の生成。

科学研究への応用

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンは、いくつかの科学研究への応用があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: 酵素阻害剤または受容体リガンドとしての潜在的な用途について調査されています。

医学: 抗炎症作用や抗癌作用などの潜在的な治療的特性について調査されています。

工業: 新しい材料や化学プロセスの開発に利用されています。

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

作用機序

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンの作用機序には、酵素や受容体などの特定の分子標的との相互作用が関与しています。この化合物は、活性部位に結合することによって酵素活性を阻害したり、アゴニストまたはアンタゴニストとして作用することによって受容体機能を調節したりする可能性があります。これらの相互作用は、標的となる経路に応じて、さまざまな生化学的および生理学的効果をもたらす可能性があります。

類似の化合物との比較

類似の化合物

- (4Z)-4-[(2-クロロフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オン

- (4Z)-4-[(2-フルオロフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オン

- (4Z)-4-[(2-ヨードフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オン

独自性

(4Z)-4-[(2-ブロモフェニル)メチリデン]-2-(4-ニトロフェニル)-4,5-ジヒドロ-1,3-オキサゾール-5-オンの独自性は、その特定の置換パターンと臭素基とニトロ基の両方の存在にあります。これらの官能基は、さまざまな用途に貴重な化合物にする、明確な化学反応性と生物学的活性を付与します。

類似化合物との比較

Similar Compounds

- 4-(2-Chlorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

- 4-(2-Fluorobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

- 4-(2-Methylbenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one

Uniqueness

4-(2-Bromobenzylidene)-2-(4-nitrophenyl)oxazol-5(4H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding and other non-covalent interactions, potentially enhancing the compound’s bioactivity and material properties compared to its analogs with different substituents.

特性

分子式 |

C16H9BrN2O4 |

|---|---|

分子量 |

373.16 g/mol |

IUPAC名 |

(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |

InChI |

InChI=1S/C16H9BrN2O4/c17-13-4-2-1-3-11(13)9-14-16(20)23-15(18-14)10-5-7-12(8-6-10)19(21)22/h1-9H/b14-9- |

InChIキー |

IRFULUNKYQVXLW-ZROIWOOFSA-N |

異性体SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |

正規SMILES |

C1=CC=C(C(=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11692013.png)

![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)

![(2E,5Z)-2-[(2,3-dichlorophenyl)imino]-5-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B11692039.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)

![N-{2-[(4-bromophenyl)carbamoyl]phenyl}-2-fluorobenzamide](/img/structure/B11692053.png)

![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)

![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)

![N'-[(2-chlorophenyl)carbonyl]-4'-methoxybiphenyl-4-carbohydrazide](/img/structure/B11692075.png)

![(2E)-3-[4-(dimethylamino)phenyl]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-propenenitrile](/img/structure/B11692082.png)

![(5Z)-5-[(2,6-dichlorophenyl)methylidene]-3-[4-(diethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11692090.png)